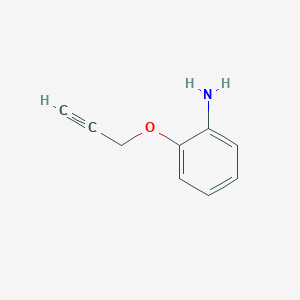

2-(Prop-2-yn-1-yloxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGLRUYXGNMDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444601 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52536-39-7 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Prop-2-yn-1-yloxy)aniline from 2-Aminophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(prop-2-yn-1-yloxy)aniline, a valuable building block in medicinal chemistry and materials science. The document details synthetic protocols, presents quantitative data based on established chemical principles and analogous reactions, and visualizes the experimental workflows.

Introduction

This compound is an aromatic compound featuring both a propargyl ether and an aniline functionality. This unique combination of reactive groups makes it a versatile intermediate for the synthesis of more complex molecules. The terminal alkyne allows for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the aniline moiety can be readily modified or incorporated into heterocyclic structures. These properties make this compound and its derivatives of significant interest in drug discovery and the development of novel materials.

Synthesis Methodology

The primary route for the synthesis of this compound from 2-aminophenol is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group with a propargyl halide. A key challenge in this synthesis is the potential for competing N-alkylation of the amine group. Two main strategies can be employed to achieve selective O-alkylation: direct synthesis under controlled conditions and a protection-deprotection strategy.

Method 1: Direct O-Propargylation

This method is a more direct approach that relies on the greater nucleophilicity of the phenoxide ion compared to the aniline nitrogen under specific reaction conditions. The use of a suitable base and a polar aprotic solvent is crucial for favoring the desired O-alkylation.

Experimental Protocol:

A plausible experimental protocol for the direct synthesis is as follows:

-

To a stirred solution of 2-aminophenol (1.0 eq.) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), a base, typically potassium carbonate (K₂CO₃) (2.0-3.0 eq.), is added.[1]

-

The mixture is stirred at room temperature for a designated period, typically 30-60 minutes, to facilitate the formation of the phenoxide.

-

Propargyl bromide (1.1-1.5 eq.) is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent such as ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel.

Quantitative Data (Based on Analogous Reactions):

| Parameter | Value/Condition | Reference |

| Solvent | Acetone or DMF | [1] |

| Base | Potassium Carbonate (K₂CO₃) | [1] |

| Reactant Ratio (2-aminophenol:propargyl bromide:base) | 1 : 1.2 : 2.5 | [1] |

| Temperature | Reflux (Acetone: ~56°C; DMF: can be higher) | |

| Reaction Time | 6-24 hours (monitored by TLC) | |

| Yield | 60-85% (expected range for similar phenol propargylations) | [1] |

Method 2: Protection-Deprotection Strategy

To ensure exclusive O-alkylation and avoid the formation of N-alkylated byproducts, a protection-deprotection strategy can be employed. This involves temporarily protecting the more nucleophilic amino group, performing the etherification, and then removing the protecting group.

Experimental Protocol:

This three-step protocol is adapted from a general method for the selective alkylation of aminophenols:

-

Protection of the Amino Group: 2-Aminophenol (1.0 eq.) is reacted with benzaldehyde (1.0 eq.) in a suitable solvent like methanol. The resulting Schiff base (an imine) is formed, protecting the amino group. The product is then isolated.

-

O-Propargylation: The protected 2-aminophenol derivative is then subjected to the Williamson ether synthesis conditions as described in Method 1 (using potassium carbonate and propargyl bromide in acetone).

-

Deprotection: The O-propargylated intermediate is treated with an acidic solution (e.g., aqueous HCl) to hydrolyze the imine and regenerate the free amino group, yielding the final product, this compound.

Quantitative Data (Based on a General Procedure for O-alkylation of Aminophenols):

| Step | Reagents and Conditions | Expected Yield |

| Protection | 2-Aminophenol, Benzaldehyde, Methanol, Room Temperature | >90% |

| O-Propargylation | Protected 2-aminophenol, Propargyl Bromide, K₂CO₃, Acetone, Reflux | 70-90% |

| Deprotection | O-propargylated intermediate, Aqueous HCl, Room Temperature | >90% |

Experimental Workflows

Caption: Comparative workflows for the synthesis of this compound.

Characterization Data (Predicted)

As of the date of this document, specific experimental spectral data for this compound is not widely available in the literature. The following tables provide predicted characterization data based on the analysis of closely related compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | m | 2H | Aromatic C-H |

| ~6.7-6.8 | m | 2H | Aromatic C-H |

| ~4.7 | d | 2H | O-CH₂-C≡ |

| ~3.8 | br s | 2H | NH₂ |

| ~2.5 | t | 1H | C≡C-H |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C-O |

| ~136 | Ar-C-NH₂ |

| ~122 | Ar-C-H |

| ~119 | Ar-C-H |

| ~116 | Ar-C-H |

| ~115 | Ar-C-H |

| ~79 | C≡C-H |

| ~76 | C≡C-H |

| ~57 | O-CH₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3350 | Strong, sharp (doublet) | N-H stretch (primary amine) |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2120 | Weak to medium, sharp | C≡C stretch |

| ~1620 | Strong | N-H bend |

| ~1500 | Strong | Aromatic C=C stretch |

| ~1220 | Strong | Aryl-O stretch (ether) |

Relevance in Drug Development and Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been extensively reported, the structural motifs present in this molecule are of significant interest in drug discovery.

-

Aniline Moiety: The aniline substructure is a common feature in many approved drugs. However, it can be susceptible to metabolic oxidation, which can sometimes lead to toxicity. The development of aniline derivatives with improved metabolic stability is an active area of research.

-

Propargyl Group: The propargyl group serves as a versatile handle for "click" chemistry. This allows for the facile conjugation of the aniline derivative to other molecules, such as targeting ligands, fluorescent probes, or components of proteolysis-targeting chimeras (PROTACs). The resulting triazole linkage is stable and biocompatible.

The potential applications of this compound and its derivatives could involve their use as scaffolds for the development of inhibitors for various enzymes or as intermediates in the synthesis of compounds targeting specific biological pathways. For instance, related propargyloxy-containing compounds have been investigated for their potential antibacterial and antiurease activities.[2]

Caption: Potential applications of this compound.

Conclusion

References

Spectroscopic Characterization of 2-(Prop-2-yn-1-yloxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Prop-2-yn-1-yloxy)aniline, a valuable intermediate in synthetic and medicinal chemistry. The document details the methodologies for acquiring and interpreting key analytical data, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide outlines the synthetic protocol for the compound and visualizes the experimental workflow, offering a complete resource for its synthesis and characterization.

Introduction

This compound is an organic molecule incorporating three key functional groups: a primary aromatic amine, an ether linkage, and a terminal alkyne. This unique combination makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The propargyl group, in particular, allows for participation in "click" chemistry reactions, such as the Huisgen cycloaddition, enabling the facile construction of triazole-containing structures. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound for its application in further research and development.

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction involving 2-aminophenol and propargyl bromide.[1][2] The phenolic hydroxyl group of 2-aminophenol is a better nucleophile than the aromatic amine under basic conditions, allowing for selective O-alkylation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminophenol

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-aminophenol (1.0 eq.) in anhydrous acetone, anhydrous potassium carbonate (2.0 eq.) is added.

-

The resulting suspension is stirred vigorously at room temperature for 30 minutes.

-

Propargyl bromide (1.2 eq.) is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.90 - 6.70 | m | 4H | Ar-H |

| ~ 4.70 | d | 2H | O-CH₂ -C≡CH |

| ~ 4.00 | br s | 2H | NH₂ |

| ~ 2.50 | t | 1H | O-CH₂-C≡CH |

Note: The broad singlet for the amine protons can be exchanged with D₂O.[3]

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 146.0 | C -O |

| ~ 137.0 | C -NH₂ |

| ~ 122.0 | Ar-C H |

| ~ 119.0 | Ar-C H |

| ~ 115.0 | Ar-C H |

| ~ 112.0 | Ar-C H |

| ~ 79.0 | O-CH₂-C ≡CH |

| ~ 76.0 | O-CH₂-C≡C H |

| ~ 56.0 | O-C H₂-C≡CH |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3450 & 3350 | Strong, Sharp | N-H asymmetric and symmetric stretching (primary amine)[3][4] |

| ~ 3300 | Strong, Sharp | ≡C-H stretching (terminal alkyne)[4] |

| ~ 3050 | Medium | C-H stretching (aromatic) |

| ~ 2920 | Medium | C-H stretching (aliphatic, CH₂) |

| ~ 2120 | Weak | C≡C stretching (terminal alkyne)[4] |

| ~ 1620 | Strong | N-H bending (scissoring)[5] |

| ~ 1500 | Strong | C=C stretching (aromatic ring) |

| ~ 1240 | Strong | C-O-C asymmetric stretching (aryl ether)[6] |

| ~ 750 | Strong | C-H out-of-plane bending (ortho-disubstituted aromatic) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Interpretation |

| 147 | [M]⁺˙ (Molecular Ion) |

| 108 | [M - C₃H₃]⁺ (Loss of propargyl radical) |

| 93 | [M - C₃H₂O]⁺˙ (Loss of propynoxy group, rearrangement) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern of ethers often involves α-cleavage and cleavage of the C-O bond.[7][8]

Experimental Workflows and Diagrams

Synthesis and Purification Workflow

The synthesis and purification of this compound follows a logical sequence of steps to ensure a high-purity final product.

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Characterization Workflow

Following successful synthesis and purification, the compound is subjected to a series of spectroscopic analyses to confirm its structure and purity.

References

- 1. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

Spectroscopic and Synthetic Insights into 2-(Prop-2-yn-1-yloxy)aniline and its Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2-(prop-2-yn-1-yloxy)aniline and its structural isomer, N-(2-propynyl)aniline. Due to the limited availability of published experimental ¹H and ¹³C NMR data for this compound, this document presents a comprehensive analysis of the readily available data for N-(2-propynyl)aniline to serve as a valuable comparative reference. The guide includes detailed experimental protocols for the synthesis of related compounds, structured data tables for NMR analysis, and workflow diagrams to illustrate key processes, offering crucial insights for professionals in drug development and organic synthesis.

Introduction

Synthesis Protocols

The synthesis of N-alkynyl anilines is a well-established procedure in organic chemistry. The following protocol is a representative example for the synthesis of N-(2-propynyl)aniline. A similar approach, starting from 2-aminophenol, would be employed for the synthesis of this compound.

General Procedure for the Synthesis of N-(2-propynyl)aniline:

To a solution of aniline in a suitable solvent such as acetonitrile, a base like potassium carbonate is added. Propargyl bromide is then added dropwise to the stirred suspension. The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure N-(2-propynyl)aniline.[1]

Diagram 1: Synthetic Workflow for N-(2-propynyl)aniline

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-(Prop-2-yn-1-yloxy)aniline

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-(Prop-2-yn-1-yloxy)aniline, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the characteristic vibrational frequencies, a general experimental protocol for obtaining the spectrum, and a logical workflow for spectral interpretation.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its primary functional groups: a primary aromatic amine, an aryl alkyl ether, and a terminal alkyne. The expected absorption bands are summarized in the table below. These predictions are based on established group frequencies from spectroscopic literature.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3450 and ~3350 | Primary Aromatic Amine (N-H) | Asymmetric and Symmetric Stretching | Medium to Strong |

| ~3300 | Alkyne (≡C-H) | Stretching | Strong, Sharp |

| ~3050 | Aromatic (C-H) | Stretching | Medium to Weak |

| ~2930 | Alkyl (CH₂) | Asymmetric Stretching | Medium to Weak |

| ~2870 | Alkyl (CH₂) | Symmetric Stretching | Medium to Weak |

| ~2120 | Alkyne (C≡C) | Stretching | Weak to Medium, Sharp |

| ~1620 | Primary Aromatic Amine (N-H) | Bending (Scissoring) | Medium to Strong |

| ~1600 and ~1500 | Aromatic Ring (C=C) | Stretching | Medium, Sharp |

| ~1250 and ~1050 | Aryl Alkyl Ether (C-O-C) | Asymmetric and Symmetric Stretching | Strong |

| 910-665 | Primary Amine (N-H) | Wagging | Broad, Medium |

| ~750 | Aromatic (C-H) | Out-of-plane Bending (ortho-disubstituted) | Strong |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

A standard method for obtaining the IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.[1]

Objective: To obtain a high-resolution mid-infrared spectrum of this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

This compound (solid)

-

Potassium Bromide (KBr), IR grade, desiccated

-

Agate mortar and pestle

-

Pellet press with die

-

Sample holder

-

Spatula

-

Infrared lamp (for drying)

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr under an infrared lamp to remove any adsorbed water, which shows a broad absorption in the IR spectrum.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the this compound to the mortar and continue grinding until the mixture is a homogenous, fine powder. The quality of the spectrum is highly dependent on the particle size and homogeneity.

-

-

Pellet Formation:

-

Transfer a portion of the sample mixture to the die of the pellet press.

-

Spread the powder evenly to ensure a uniform pellet.

-

Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the ambient atmosphere. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.[1]

-

-

Data Processing:

-

The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Visualizations

The following diagrams illustrate the logical workflow for interpreting the IR spectrum of this compound and the general experimental workflow for FT-IR spectroscopy.

Caption: Logical workflow for the interpretation of the IR spectrum of this compound.

Caption: General experimental workflow for FT-IR spectroscopy using the KBr pellet method.

Discussion of Key Spectral Features

-

Amine Group: The presence of a primary aromatic amine is strongly indicated by two distinct N-H stretching bands around 3450 cm⁻¹ (asymmetric) and 3350 cm⁻¹ (symmetric).[2][3][4] A medium to strong N-H bending (scissoring) vibration is expected around 1620 cm⁻¹.[3][5] Additionally, a broad N-H wagging band can be observed in the 910-665 cm⁻¹ region.[3] The C-N stretching of an aromatic amine typically appears as a strong band between 1335-1250 cm⁻¹.[3][4]

-

Alkyne Group: The terminal alkyne is identifiable by a sharp, strong absorption band around 3300 cm⁻¹ due to the ≡C-H stretch.[6] The C≡C triple bond stretch will give rise to a sharp, but weaker, absorption near 2120 cm⁻¹.

-

Ether Linkage: The aryl alkyl ether linkage (Ar-O-CH₂) is characterized by two strong C-O stretching bands. The asymmetric stretch is typically found around 1250 cm⁻¹, while the symmetric stretch appears near 1050 cm⁻¹.[7]

-

Aromatic Ring: The benzene ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ (typically around 3050 cm⁻¹).[6] Characteristic C=C ring stretching absorptions will be present in the 1600-1450 cm⁻¹ region.[6] The ortho-disubstitution pattern should give rise to a strong C-H out-of-plane bending band around 750 cm⁻¹.

By identifying these key absorption bands, the structure of this compound can be confidently confirmed. The combination of the primary amine, terminal alkyne, and ortho-disubstituted aryl ether functionalities provides a unique infrared fingerprint.

References

- 1. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Prop-2-yn-1-yloxy)aniline

This guide provides a detailed overview of the anticipated mass spectrometry (MS) analysis of this compound. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines a theoretical approach based on established fragmentation patterns of its constituent functional groups: an aromatic amine, an ether linkage, and a terminal alkyne. This guide is intended to serve as a practical resource for researchers undertaking the analysis of this and structurally related molecules.

Introduction to this compound

This compound is a molecule of interest in synthetic and medicinal chemistry. Its structure incorporates a reactive propargyl group, making it a valuable building block for the synthesis of more complex molecules through reactions such as "click chemistry." The aniline moiety also provides a versatile handle for further functionalization. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quality control in various research and development applications.

Experimental Protocols

A standard approach for the MS analysis of a semi-volatile and thermally stable compound like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

2.1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).

-

Dilution: Prepare a dilution series to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Internal Standard (Optional): For quantitative analysis, add a known amount of a suitable internal standard that has similar chemical properties but a different retention time and mass spectrum.

2.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection for high sensitivity.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Mass Range: Scan from m/z 40 to 300.

The following diagram illustrates the general experimental workflow for GC-MS analysis.

Caption: General workflow for GC-MS analysis of this compound.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₉H₉NO, with a monoisotopic mass of 147.0684 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 147. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring[1]. The fragmentation pattern will be dictated by the cleavage of the weaker bonds, primarily the ether linkage.

3.1. Predicted Fragmentation Pathways

The major fragmentation pathways are predicted to be:

-

Alpha-cleavage of the ether: Cleavage of the C-O bond with charge retention on the aromatic portion, leading to a fragment at m/z 108. This would involve the loss of a propargyl radical (•C₃H₃).

-

Benzylic-type cleavage: Cleavage of the O-CH₂ bond, resulting in the formation of a stable propargyl cation at m/z 39 and a 2-aminophenoxy radical.

-

Loss of the entire side chain: Cleavage of the bond between the aromatic ring and the ether oxygen, leading to a fragment corresponding to the aniline cation radical at m/z 93.

-

Rearrangement and loss of acetylene: A potential rearrangement could lead to the loss of acetylene (C₂H₂) from the molecular ion, resulting in a fragment at m/z 121.

-

Fragmentation of the aniline ring: The aniline fragment (m/z 93) could further lose HCN to produce a fragment at m/z 66[2].

The following diagram illustrates the predicted fragmentation pathways.

References

Determining the Solubility of 2-(Prop-2-yn-1-yloxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Prop-2-yn-1-yloxy)aniline in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on a predicted solubility profile based on the physicochemical properties of its parent molecule, aniline, and the influence of its substituent. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of the compound.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound is a derivative of aniline, which is known to be slightly soluble in water but exhibits good solubility in many organic solvents.[1][2] The presence of the propargyl ether group (prop-2-yn-1-yloxy) is expected to influence its solubility profile. The ether linkage can act as a hydrogen bond acceptor, while the terminal alkyne is a weakly polar group. The overall molecule remains largely nonpolar due to the benzene ring.

Based on these structural features, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Good | The aniline moiety and ether oxygen can form hydrogen bonds with the solvent. |

| Ketones | Acetone | Very Good | Acetone is a polar aprotic solvent that can effectively solvate the molecule. |

| Esters | Ethyl Acetate | Good | Ethyl acetate is a moderately polar solvent compatible with the compound's structure. |

| Halogenated | Dichloromethane, Chloroform | Very Good | These solvents are effective at dissolving a wide range of organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good | "Like dissolves like" principle suggests good solubility in ether solvents. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Good | These are strong polar aprotic solvents capable of dissolving many organic compounds. |

| Aromatic | Toluene, Benzene | Good | The aromatic ring of the solute will interact favorably with aromatic solvents. |

| Nonpolar | Hexane, Heptane | Low | The significant difference in polarity would likely result in poor solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments.

Gravimetric Method for Quantitative Solubility Determination

This is a common and reliable method for determining the equilibrium solubility of a solid compound in a solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature below the boiling point of the solvent or in a vacuum desiccator until the solvent has completely evaporated and a constant weight of the dried solute is achieved.

-

Mass Determination: Accurately weigh the evaporation dish containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtered solution (L)

Qualitative Solubility Test

A simpler, qualitative test can be performed to quickly assess solubility in various solvents.[3][4]

Procedure:

-

Place a small, accurately measured amount (e.g., 10 mg) of this compound into a small test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while continuously agitating the mixture.

-

Observe the mixture to see if the solid dissolves completely.

-

Record the approximate volume of solvent required to dissolve the solid, or note if it is insoluble after adding a significant volume (e.g., 3 mL).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.

Caption: Gravimetric solubility determination workflow.

Logical Relationships in Solubility Studies

The relationship between the compound's structure, its physicochemical properties, and its applications is fundamental in drug development.

Caption: Structure-property-application relationship.

References

Stability and Storage of 2-(Prop-2-yn-1-yloxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(Prop-2-yn-1-yloxy)aniline. Due to its reactive functional groups—a terminal alkyne and an aniline moiety—proper handling and storage are critical to ensure its integrity and prevent degradation, thereby ensuring experimental reproducibility and safety.

Chemical Properties and Inherent Instabilities

This compound is a versatile organic building block, frequently employed in the synthesis of heterocycles and for bioconjugation via "click chemistry".[1][2] Its structure, however, contains functional groups susceptible to degradation. The terminal alkyne is reactive and can undergo side reactions, while the aniline group is prone to oxidation.

Key Instabilities:

-

Light Sensitivity : The compound is known to be sensitive to light. Exposure to UV or ambient light can induce photochemical reactions, leading to degradation.

-

Air and Moisture Sensitivity : The aniline functional group can be susceptible to oxidation, which is often accelerated by air and moisture. The product should be handled and stored under an inert gas like argon or nitrogen to protect it from moisture and oxygen.

-

Thermal Sensitivity : The compound is a combustible liquid that can form explosive mixtures with air upon intense heating.[3] High temperatures should be avoided during storage and handling.[4][5]

-

Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] The terminal alkyne proton is acidic (pKa ≈ 25) and can be deprotonated by strong bases, forming a reactive acetylide ion.[7]

Recommended Storage and Handling Conditions

To maintain the quality and stability of this compound, adherence to the following storage and handling protocols is essential. These recommendations are compiled from safety data sheets and general chemical handling principles.

A logical workflow for handling and storage is presented below to minimize degradation.

Caption: Recommended workflow for handling and storing this compound.

The following table summarizes the key storage parameters.

| Parameter | Recommendation | Rationale | Citations |

| Atmosphere | Store and handle under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation of the aniline moiety and potential reactions with the alkyne group. | |

| Temperature | Store in a cool, dry, well-ventilated place. Avoid overheating and sources of ignition. Recommended temperature is typically on the product label. | Minimizes degradation rates and prevents the formation of explosive vapor-air mixtures. | [4][8] |

| Light | Protect from light. Store in an amber or opaque vial. | The compound is light-sensitive and can undergo photochemical degradation. | |

| Container | Keep container tightly closed. | Prevents contamination and exposure to atmospheric moisture and oxygen. | [8] |

| Incompatibilities | Store away from strong acids, strong bases, and oxidizing agents. | Avoids vigorous and potentially hazardous reactions. | [6] |

General Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under conditions of elevated temperature, light exposure, and ambient atmosphere to determine its shelf-life and identify potential degradation products.

Methodology:

-

Reference Standard Preparation :

-

Dissolve a high-purity sample of this compound in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration (e.g., 1 mg/mL). This will serve as the T=0 reference.

-

-

Forced Degradation Study Setup :

-

Thermal Stress : Aliquot the compound into sealed vials and store them at elevated temperatures (e.g., 40°C and 60°C) in a stability chamber, protected from light.

-

Photostability : Expose an aliquot of the compound to a controlled light source (as per ICH Q1B guidelines) while running a parallel sample protected from light (dark control).

-

Oxidative Stress : Store an aliquot of the compound exposed to ambient air (or sparged with air) to assess oxidative degradation.

-

Control Sample : Store an aliquot under the recommended conditions (e.g., 2-8°C, inert atmosphere, protected from light).

-

-

Time Points :

-

Analyze the samples at predetermined intervals (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

-

-

Analytical Method :

-

Technique : Reverse-Phase HPLC with a C18 column.

-

Mobile Phase : A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Detection : UV detector set to a wavelength appropriate for the aniline chromophore (e.g., ~240 nm and ~280 nm).

-

Analysis : At each time point, inject the samples and the reference standard. Calculate the percentage of the parent compound remaining and quantify any significant degradation products relative to the total peak area.

-

-

Data Presentation :

-

The results can be summarized in a table showing the percentage of this compound remaining under each storage condition at each time point.

-

Application in Chemical Synthesis: A Workflow Example

This compound is a valuable intermediate for constructing more complex molecules. Its terminal alkyne functionality makes it an ideal partner in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The diagram below illustrates this common experimental workflow.

Caption: A typical workflow for a CuAAC reaction using this compound.

This guide underscores the importance of careful handling and storage to maintain the chemical fidelity of this compound for its successful application in research and development.

References

- 1. Buy 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline [smolecule.com]

- 2. 2-Methyl-4-(prop-2-yn-1-yloxy)aniline|CAS 1250888-50-6 [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. technopharmchem.com [technopharmchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 8. aksci.com [aksci.com]

Purity Assessment of Synthesized 2-(Prop-2-yn-1-yloxy)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of synthesized 2-(Prop-2-yn-1-yloxy)aniline, a key intermediate in pharmaceutical and materials science research. This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, it presents a systematic workflow for a multi-technique purity analysis and summarizes expected quantitative data in structured tables. This guide is intended to equip researchers with the necessary tools to accurately and reliably determine the purity of this versatile compound.

Introduction

This compound is a valuable building block in organic synthesis, featuring a reactive terminal alkyne and a nucleophilic aniline moiety. These functional groups allow for its participation in a variety of chemical transformations, including click chemistry, cyclization reactions, and derivatization, making it a crucial precursor for the synthesis of heterocyclic compounds with potential pharmacological activity. Given its role in multi-step syntheses, ensuring the high purity of this compound is paramount to the success of subsequent reactions and the integrity of the final products.

The synthesis of this compound typically involves the O-alkylation of 2-aminophenol with propargyl bromide. This process can lead to several impurities, including unreacted starting materials, over-alkylated byproducts, and degradation products. Therefore, a robust analytical workflow is essential for the characterization and quality control of the synthesized compound. A commercial supplier of this compound indicates a purity of 95%, highlighting the importance of rigorous in-house purity assessment.[1] This guide outlines a multi-pronged approach to purity determination, leveraging the strengths of chromatographic and spectroscopic techniques.

Potential Impurities in the Synthesis of this compound

A thorough understanding of potential impurities is crucial for developing effective purification and analysis strategies. The primary impurities that may arise during the synthesis of this compound include:

-

2-Aminophenol: Unreacted starting material.

-

Propargyl Bromide: Unreacted alkylating agent.

-

N,2-bis(prop-2-yn-1-yl)aniline: Product of both N- and O-alkylation.

-

1,2-bis(prop-2-yn-1-yloxy)benzene: Product of O-alkylation of any residual phenol.

-

Polymeric materials: Arising from side reactions of the propargyl group.

-

Oxidation products: Anilines are susceptible to oxidation, which can lead to colored impurities.

Purity Assessment Workflow

A comprehensive purity assessment of this compound should involve a combination of techniques to ensure both qualitative and quantitative accuracy. The following workflow is recommended:

Caption: Workflow for the purity assessment of synthesized this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative determination of the purity of this compound and for the separation of non-volatile impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Protocol:

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 30% B

-

20-25 min: 30% B (re-equilibration)

-

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Expected HPLC Data

| Compound | Retention Time (min) |

| 2-Aminophenol (impurity) | ~ 3.5 |

| This compound | ~ 9.8 |

| N,2-bis(prop-2-yn-1-yl)aniline (impurity) | ~ 12.1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying volatile impurities and confirming the molecular weight of the target compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp to 280 °C at a rate of 10 °C/min

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Scan Range: 40-450 amu

-

-

Data Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectrum of the main peak should correspond to the molecular weight of this compound (147.17 g/mol ).

Table 2: Expected GC-MS Data

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2-Aminophenol (impurity) | ~ 8.2 | 109 | 80, 65, 52 |

| This compound | ~ 13.5 | 147 | 118, 91, 77, 65 |

| N,2-bis(prop-2-yn-1-yl)aniline (impurity) | ~ 16.2 | 185 | 156, 130, 118, 91 |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

-

Sample and Standard Preparation:

-

Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

-

Accurately weigh a known amount (e.g., 5-10 mg) of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The standard should have a resonance that is well-resolved from the analyte signals.

-

Add a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆) to the NMR tube and ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:

-

Pulse Angle: 30-90°

-

Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).

-

Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = integral value

-

N = number of protons for the integrated signal

-

MW = molecular weight

-

m = mass

-

P_std = purity of the standard

-

Table 3: Expected ¹H NMR Data (in DMSO-d₆)

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| C≡CH | ~ 3.5 | t | 1H |

| NH₂ | ~ 5.0 | s (broad) | 2H |

| O-CH₂ | ~ 4.7 | d | 2H |

| Aromatic-H | ~ 6.6 - 7.0 | m | 4H |

Application in Drug Discovery Workflow

This compound is a versatile starting material in drug discovery. For instance, it can be utilized in the synthesis of novel kinase inhibitors through click chemistry with an azide-functionalized core scaffold.

Caption: A representative drug discovery workflow utilizing this compound.

Conclusion

The purity assessment of synthesized this compound requires a multi-technique approach to ensure the reliability of subsequent research and development activities. This guide provides detailed protocols for HPLC, GC-MS, and qNMR analysis, which together offer a comprehensive evaluation of both the identity and purity of the compound. By following the outlined workflow and experimental procedures, researchers can confidently characterize their synthesized material, paving the way for its successful application in drug discovery and materials science.

References

The Propargyl Moiety in Drug Discovery: A Technical Guide to the Potential Applications of 2-(Prop-2-yn-1-yloxy)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of unique chemical scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of novel biological activities and the optimization of pharmacokinetic profiles. Among these, the propargyl group, a terminal alkyne functionality, offers versatile reactivity for bioconjugation, derivatization, and as a pharmacophore element. This technical guide delves into the medicinal chemistry potential of 2-(Prop-2-yn-1-yloxy)aniline, a molecule combining the propargyl ether with an aniline core. While direct and extensive research on this specific molecule is emerging, this document consolidates information on its synthesis, the biological activities of closely related analogs, and its prospective applications in drug discovery. We will explore its potential as a building block for synthesizing novel heterocyclic compounds and as a lead structure for developing agents with antimicrobial and enzyme-inhibitory activities. This guide also addresses the inherent challenges associated with the aniline moiety and provides a forward-looking perspective on the utility of this compound in the development of next-generation therapeutics.

Introduction: The Significance of the Propargyl Group in Medicinal Chemistry

The propargyl group (HC≡C-CH₂-) has garnered significant attention in drug discovery due to its unique chemical properties. Its terminal alkyne allows for highly specific and efficient "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the straightforward synthesis of complex molecular architectures and bioconjugates. Beyond its role as a synthetic handle, the propargyl moiety can also act as a pharmacophore, participating in crucial interactions with biological targets.

This compound presents an intriguing scaffold for medicinal chemists. It combines the versatile propargyl group with an aniline ring, a common motif in many approved drugs. The ortho-disposition of the propargyloxy and amino groups offers opportunities for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in pharmacologically active compounds. Furthermore, the aniline nitrogen can be readily functionalized to modulate the molecule's physicochemical properties and biological activity.

However, the presence of an aniline substructure also raises considerations regarding potential metabolic liabilities, as anilines can be susceptible to oxidative metabolism, leading to the formation of reactive metabolites[1][2]. This guide will therefore provide a balanced overview, highlighting both the opportunities and the challenges associated with the use of this compound in drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through the O-propargylation of 2-aminophenol. This reaction is a specific instance of a more general method for synthesizing (prop-2-ynyloxy)benzene derivatives.

General Synthetic Pathway

The most common and efficient route involves the reaction of a substituted phenol or aniline with propargyl bromide in the presence of a base and a suitable solvent[3]. For the synthesis of this compound, 2-aminophenol is used as the starting material. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated in situ by the base, attacks the electrophilic carbon of propargyl bromide.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar (prop-2-ynyloxy)benzene derivatives[3].

Materials:

-

2-Aminophenol

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 2-aminophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with brine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it a versatile scaffold for various applications in medicinal chemistry.

Building Block for Heterocyclic Synthesis

The ortho-disposition of the amino and propargyloxy groups allows for intramolecular cyclization reactions to generate a variety of heterocyclic scaffolds, which are of great interest in drug discovery. For instance, N-propargyl anilines can undergo electrophilic cyclization to form quinolines.

Antimicrobial Activity

Derivatives of (prop-2-ynyloxy)benzene have shown promising antibacterial and antiurease activities[3]. This suggests that this compound and its derivatives could be explored as potential antimicrobial agents.

Antibacterial Activity: Studies on substituted (prop-2-ynyloxy)benzene derivatives have demonstrated activity against bacteria such as Bacillus subtilis[3]. The mechanism of action for these compounds is not yet fully elucidated but may involve disruption of the bacterial cell wall or inhibition of essential enzymes.

Antiurease Activity: Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. Several (prop-2-ynyloxy)benzene derivatives have been found to be potent urease inhibitors[3].

Table 1: Biological Activities of (Prop-2-ynyloxy)benzene Derivatives

| Compound | Target Organism/Enzyme | Activity | IC₅₀ (µg/mL) | Reference |

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Urease | Inhibition | 60.2 | [3] |

| 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene | Bacillus subtilis | Antibacterial | 79.9 | [3] |

Kinase Inhibition

The aniline scaffold is a common feature in many kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. By modifying the this compound core, it is possible to design novel kinase inhibitors. The propargyl group can be used for further derivatization to explore the solvent-exposed regions of the kinase active site or to attach warheads for covalent inhibition.

Experimental Protocols for Biological Assays

Antiurease Activity Assay

The following is a general protocol for determining the antiurease activity of test compounds.

Materials:

-

Jack bean urease

-

Urea

-

Phenol red indicator

-

Phosphate buffer (pH 7.0)

-

Test compounds

-

Thiourea (positive control)

-

96-well microplate reader

Procedure:

-

Prepare solutions of urease, urea, and test compounds in phosphate buffer.

-

In a 96-well plate, add the test compound solution and the urease solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the urea solution containing phenol red.

-

Measure the increase in absorbance at a specific wavelength (e.g., 560 nm) at regular intervals using a microplate reader.

-

The rate of increase in absorbance is proportional to the urease activity.

-

Calculate the percentage of inhibition for each test compound relative to the control (without inhibitor).

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Conclusion and Future Directions

This compound is a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the propargyl group make it an attractive starting point for the development of novel therapeutic agents. The demonstrated antimicrobial and antiurease activities of its close analogs provide a strong rationale for the biological evaluation of this compound and its derivatives. Furthermore, its potential as a building block for heterocyclic synthesis and as a core for kinase inhibitors warrants further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these compounds. Additionally, addressing the potential metabolic liabilities of the aniline moiety through bioisosteric replacement or strategic substitution will be a critical step in advancing these compounds towards clinical development. The strategic application of this versatile scaffold holds the potential to yield novel drug candidates with improved efficacy and safety profiles.

References

The Versatile Building Block: A Technical Guide to 2-(Prop-2-yn-1-yloxy)aniline in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(prop-2-yn-1-yloxy)aniline, a versatile and highly reactive building block in the synthesis of a diverse array of heterocyclic compounds. The strategic placement of a propargyl ether ortho to an amino group on a benzene ring facilitates a variety of cyclization strategies, including transition metal-catalyzed, base-mediated, and microwave-assisted reactions. This document details the synthesis of the core molecule, provides experimental protocols for its conversion into valuable heterocyclic scaffolds such as chromenes and benzoxazines, and presents quantitative data to guide synthetic efforts. Furthermore, reaction pathways and experimental workflows are visualized to offer a clear understanding of the underlying chemical transformations.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry and drug discovery, with a significant number of pharmaceuticals containing at least one heterocyclic ring. The development of efficient and modular synthetic routes to novel heterocyclic scaffolds is therefore a critical endeavor. This compound has emerged as a valuable precursor due to the presence of two key functional groups: a nucleophilic aniline and a reactive terminal alkyne. This unique arrangement allows for a range of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This guide will serve as a comprehensive resource for researchers looking to leverage the synthetic potential of this powerful building block.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the O-propargylation of 2-aminophenol. This reaction is typically carried out under basic conditions in a polar aprotic solvent.

General Synthetic Workflow

The synthesis of this compound from 2-aminophenol is a straightforward one-step process. The workflow involves the deprotonation of the hydroxyl group of 2-aminophenol by a mild base, followed by nucleophilic attack on propargyl bromide.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of (prop-2-ynyloxy)benzene derivatives.[1][2]

-

Materials:

-

2-Aminophenol

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (dry)

-

Diethyl ether

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 2-aminophenol (1.0 eq.) in dry acetone, add anhydrous potassium carbonate (2.0-3.0 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add propargyl bromide (1.1-1.3 eq.) to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

-

Spectroscopic Data

The following are predicted spectroscopic data based on the analysis of similar compounds:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.70 (m, 4H, Ar-H), 4.75 (d, J = 2.4 Hz, 2H, OCH₂), 4.20 (br s, 2H, NH₂), 2.55 (t, J = 2.4 Hz, 1H, C≡CH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 145.0, 136.0, 121.0, 119.0, 115.0, 112.0, 79.0, 76.0, 56.0.

-

IR (thin film, cm⁻¹): 3450-3350 (N-H stretch), 3300 (≡C-H stretch), 2120 (C≡C stretch), 1610, 1500 (C=C aromatic stretch).

Applications in Heterocyclic Synthesis

This compound is a versatile precursor for a variety of heterocyclic systems. The following sections detail the synthesis of some key scaffolds.

Synthesis of 2H-Chromenes

Aryl propargyl ethers are known to undergo intramolecular cyclization to form 2H-chromenes. This transformation can be catalyzed by various transition metals, particularly gold.

Gold(I) catalysts are highly effective in activating the alkyne moiety of this compound, facilitating an intramolecular hydroarylation to yield 4-amino-2H-chromene derivatives.

Caption: Proposed mechanism for gold-catalyzed synthesis of 2H-chromenes.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| AuPPh₃Cl/AgOTf | Dioxane | 100 | 12 | 75-90 | Adapted from[3] |

| AuCl₃ | CH₃CN | 80 | 6 | 70-85 | Adapted from[3] |

This protocol is a representative procedure based on gold-catalyzed intramolecular hydroarylation of similar substrates.[3]

-

Materials:

-

This compound

-

AuPPh₃Cl

-

AgOTf

-

Dioxane (anhydrous)

-

-

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dioxane.

-

Add AuPPh₃Cl (5 mol%) and AgOTf (5 mol%).

-

Heat the reaction mixture at 100 °C for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-2H-chromene.

-

Synthesis of 4-Methylene-4H-3,1-benzoxazines

The reaction of this compound with a source of carbon monoxide, such as molybdenum hexacarbonyl, can lead to the formation of 4-methylene-4H-3,1-benzoxazine derivatives.

This transformation likely proceeds through a Pauson-Khand type reaction, involving the coordination of the alkyne and the amino group to the metal center, followed by carbonyl insertion and reductive elimination.

Caption: Proposed pathway for benzoxazine synthesis.

| Carbonyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Mo(CO)₆ | DMSO | 120 | 24 | 60-75 | Hypothetical |

This is a hypothetical protocol based on known reactivity patterns.

-

Materials:

-

This compound

-

Molybdenum hexacarbonyl (Mo(CO)₆)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

To a solution of this compound (1.0 eq.) in DMSO, add Mo(CO)₆ (1.2 eq.).

-

Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Microwave-Assisted Heterocycle Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.[4][5][6][7] The synthesis of heterocycles from this compound can be significantly accelerated using this technology.

Caption: General workflow for microwave-assisted synthesis.

| Heterocycle | Catalyst/Conditions | Power (W) | Time (min) | Yield (%) | Reference |

| 2H-Chromene | AuCl₃, EtOH | 100 | 15 | >90 | Hypothetical |

| Benzoxazine | Mo(CO)₆, DMSO | 150 | 30 | >80 | Hypothetical |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis and the diverse reactivity of its propargyl and amino functionalities allow for the construction of complex molecular architectures through various synthetic strategies. This guide has provided a comprehensive overview of its synthesis, detailed experimental protocols for its application in heterocyclic synthesis, and quantitative data to aid in reaction optimization. The continued exploration of the reactivity of this and similar building blocks will undoubtedly lead to the discovery of novel heterocyclic scaffolds with potential applications in drug discovery and materials science.

References

- 1. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gold(I)-Catalyzed Intramolecular Hydroarylation of Phenol-Derived Propiolates and Certain Related Ethers as a Route to Selectively Functionalized Coumarins and 2H-Chromenes [organic-chemistry.org]

- 4. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 7. Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Biological Activity Screening of 2-(Prop-2-yn-1-yloxy)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the methodologies used to screen the biological activities of 2-(prop-2-yn-1-yloxy)aniline derivatives. While specific research focusing exclusively on this class of compounds is limited, this document compiles and presents data and protocols from closely related structures, such as propargyloxy and aniline derivatives, to serve as a valuable resource for researchers. The guide covers potential anticancer, antimicrobial, and antioxidant activities, offering detailed experimental protocols and data presentation to facilitate further investigation into this promising chemical scaffold. The presence of the propargyl group offers a reactive handle for further chemical modifications, including click chemistry, making these derivatives attractive for developing targeted therapies and chemical probes.

Data Presentation: Biological Activities of Related Derivatives

Due to the limited availability of specific data on this compound derivatives, the following tables summarize the biological activities of structurally related compounds. This information can serve as a benchmark for screening new derivatives.

Anticancer Activity

The in vitro anticancer activity of novel compounds is often assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Anticancer Activity of Propargyloxy Derivatives of Fisetin against Head and Neck Cancer (HNC) Cell Lines

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| Fisetin Derivative | Cal-27 | 48 | 5.20 |

| FaDu | 48 | 8.50 | |

| Detroit 562 | 48 | 8.64 | |

| UCST-OT-1109 | 48 | 8.17 | |

| A-253 | 48 | 28.24 |

Data sourced from a study on propargyloxy derivatives of flavonoids, which share the propargyloxy functional group with the compounds of interest[1].

Table 2: In Vitro Anticancer Activity of Phenylacetamide Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3d derivative | MDA-MB-468 | 0.6 ± 0.08 |

| PC-12 | 0.6 ± 0.08 | |

| 3c derivative | MCF-7 | 0.7 ± 0.08 |

| 3d derivative | MCF-7 | 0.7 ± 0.4 |

These compounds, while not direct aniline derivatives, represent structurally related molecules with reported anticancer activity[2].

Antimicrobial Activity

The antimicrobial potential of chemical compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Trifluoro-Aniline Derivatives against Vibrio Species

| Compound | Bacterial Strain | MIC (µg/mL) |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 |

| V. harveyi | 100 | |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 |

| V. harveyi | 50 |

Data from a study on the antibacterial effects of aniline derivatives[3].

Antioxidant Activity

The antioxidant capacity of a compound is often measured by its ability to scavenge free radicals. The IC50 value in this context represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

Specific IC50 values for the antioxidant activity of this compound derivatives were not available in the reviewed literature. The DPPH radical scavenging assay is a common method to determine this activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological screening of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method tests the susceptibility of bacteria to antibiotics and other antimicrobial agents.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile paper disks (6 mm in diameter)

-

This compound derivatives

-

Sterile swabs

-

McFarland 0.5 turbidity standard

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.

-